molecular formula C12H15ClN2O2 B2987344 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid CAS No. 103182-06-5

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid

Cat. No.: B2987344
CAS No.: 103182-06-5
M. Wt: 254.71
InChI Key: JOMBLLGGXYDLEU-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their diverse biological activities and are commonly used in pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid, also known as cetirizine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including itching and inflammation .

Mode of Action

Cetirizine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it prevents histamine, a compound released during allergic reactions, from exerting its effects. This results in a decrease in symptoms associated with allergies, such as itching and inflammation .

Biochemical Pathways

The action of cetirizine primarily affects the histamine signaling pathway . By blocking the H1 receptor, cetirizine inhibits the downstream effects of histamine, which include vasodilation, increased vascular permeability, and sensory nerve stimulation leading to itching and pain .

Pharmacokinetics

The pharmacokinetics of cetirizine involve its absorption, distribution, metabolism, and excretion (ADME). It has high bioavailability and is metabolized in the liver, with about 14% of the drug undergoing metabolism . The majority of the drug is excreted in the urine .

Result of Action

The molecular and cellular effects of cetirizine’s action include a reduction in the symptoms of allergic reactions. By blocking the H1 receptor, cetirizine prevents histamine from causing vasodilation and increased vascular permeability, which are responsible for symptoms such as redness, swelling, and itching .

Action Environment

The action, efficacy, and stability of cetirizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach. Additionally, factors such as the individual’s age, liver function, and renal function can influence the drug’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

It is known that it exhibits high specific affinity for histamine H1 receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in histamine signaling pathways.

Cellular Effects

Given its affinity for the histamine H1 receptor , it may influence cell function by modulating histamine signaling pathways. This could potentially impact gene expression and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is not well-defined. Its interaction with the histamine H1 receptor suggests that it may exert its effects at the molecular level through binding interactions with this receptor . This could potentially lead to changes in gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 3-chlorophenylpiperazine with chloroacetic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid has several scientific research applications:

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-2-1-3-11(8-10)15-6-4-14(5-7-15)9-12(16)17/h1-3,8H,4-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBLLGGXYDLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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